molecular formula C19H18FNO2 B1591530 4-Cyano-3-fluorophenyl 4-pentylbenzoate CAS No. 86786-89-2

4-Cyano-3-fluorophenyl 4-pentylbenzoate

Cat. No.: B1591530
CAS No.: 86786-89-2
M. Wt: 311.3 g/mol
InChI Key: ISGYBTOINXAQJG-UHFFFAOYSA-N
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Description

4-Cyano-3-fluorophenyl 4-pentylbenzoate is a useful research compound. Its molecular formula is C19H18FNO2 and its molecular weight is 311.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Chemical Analysis and Reactivity

  • 4-Cyano-3-fluorophenyl 4-pentylbenzoate and related nematogens have been studied through quantum chemical calculations using Density Functional Theory (DFT) and Hartree-Fock (HF) methods. The presence of a terminal cyano group provides these molecules with positive dielectric anisotropy, high optical anisotropy, and significant thermal and chemical stability. These properties make them suitable for various display and photonic applications. Detailed vibrational spectra analysis and frontier molecular orbital analysis underline their potential in material science and molecular electronics (Prasad & Ojha, 2018).

Liquid Crystalline Properties

  • The study of liquid crystallinity values in compounds similar to this compound, such as 2-fluorenyl 4-alkylbenzoates, reveals significant insights into their mesophase behavior. These studies, which include variations in the cyano group or hydrogen as the end group, highlight the nuanced changes in properties like birefringence and viscosity, contributing to our understanding of their potential in liquid crystal displays and related technologies (Yamamoto et al., 2005).

Mesomorphic and Dielectric Properties

  • The homologous series of compounds including this compound showcase nematic mesophases accompanied by smectic phases in certain conditions. The dielectric anisotropy of these compounds demonstrates a strong dependence on frequency, making them suitable for formulation in nematic mixtures for dual-frequency addressing systems. This underlines their importance in advanced display technologies (Ziobro et al., 2009).

Mechanism of Action

Target of Action

The primary target of 4-Cyano-3-fluorophenyl 4-pentylbenzoate is the liquid crystal phase of materials . This compound is known to influence the orientation and alignment of molecules within this phase .

Mode of Action

This compound interacts with its targets by inducing changes in the thermodynamic properties of the liquid crystal phase . It affects the balance between energetic favorability and entropic favorability, which are key factors in the formation of the partially ordered states in the liquid crystal phases .

Biochemical Pathways

The action of this compound primarily affects the thermodynamic pathways involved in the formation and stabilization of liquid crystal phases . The compound’s interaction with these pathways results in significant changes in phase behaviors .

Pharmacokinetics

Its thermodynamic properties suggest that its bioavailability may be influenced by factors such as temperature and the size and thermal history of the sample .

Result of Action

The action of this compound results in the formation of seven distinct phases: the nematic phase, glass of the nematic phase, crystal I, crystal II, crystal III, crystal IV, and isotropic liquid . The compound also induces transitions between these phases .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and the size and thermal history of the sample . For instance, certain crystalline phases were observed only when the sample was subjected to a lowest temperature of 78 K .

Properties

IUPAC Name

(4-cyano-3-fluorophenyl) 4-pentylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO2/c1-2-3-4-5-14-6-8-15(9-7-14)19(22)23-17-11-10-16(13-21)18(20)12-17/h6-12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGYBTOINXAQJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566669
Record name 4-Cyano-3-fluorophenyl 4-pentylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86786-89-2
Record name 4-Cyano-3-fluorophenyl 4-pentylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86786-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyano-3-fluorophenyl 4-pentylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.